molecular formula C23H16N4O6S B2503349 [5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate CAS No. 381165-91-9

[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate

Cat. No. B2503349
M. Wt: 476.46
InChI Key: CLTYXPKABWDHOF-UHFFFAOYSA-N
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Description

[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is known for its ability to selectively inhibit the activity of specific enzymes, making it a promising candidate for use in various research applications.

Mechanism Of Action

The mechanism of action of [5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate involves the selective inhibition of specific enzymes. This compound binds to the active site of the enzyme, preventing its normal activity and disrupting the biochemical pathway in which it is involved.

Biochemical And Physiological Effects

The biochemical and physiological effects of [5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate vary depending on the specific enzyme being targeted. In general, this compound has been shown to have anti-inflammatory and anti-cancer effects, making it a promising candidate for use in drug development.

Advantages And Limitations For Lab Experiments

One of the primary advantages of [5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate is its ability to selectively inhibit specific enzymes, allowing researchers to study their activity in a more controlled manner. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are numerous future directions for research involving [5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate. Some potential areas of focus include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of other diseases. Additionally, researchers may continue to investigate the mechanism of action of this compound and its potential applications in drug development.

Synthesis Methods

The synthesis of [5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate involves a multi-step process that includes the reaction of various chemical reagents. The specific synthesis method used may vary depending on the desired application and the availability of reagents.

Scientific Research Applications

One of the primary applications of [5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate is in scientific research. This compound is commonly used as a research tool to study the activity of specific enzymes and their role in various biochemical pathways. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O6S/c1-15-21(34-20-14-8-7-13-19(20)27(31)32)22(25(24-15)16-9-3-2-4-10-16)33-23(28)17-11-5-6-12-18(17)26(29)30/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTYXPKABWDHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate

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